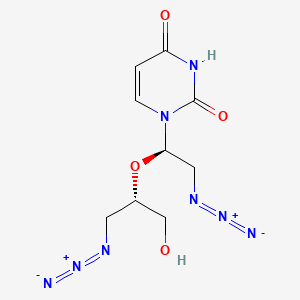

2',3'-Diazido-2',3'-dideoxy-2',3'-secouridine

Description

Molecular Architecture and Stereochemical Configuration

The defining feature of 2',3'-Diazido-2',3'-dideoxy-2',3'-secouridine lies in its seco (cleaved) ribose structure, where the 2',3'-bond is severed, resulting in a diol configuration modified by azido (-N₃) groups at both positions. This cleavage disrupts the traditional furanose ring, creating a linearized sugar backbone with distinct stereochemical consequences.

Key Structural Attributes:

- Backbone Cleavage : The seco modification eliminates the 2',3'-oxygen bridge, converting the ribose into an acyclic diol.

- Azido Substitutions : Both 2' and 3' hydroxyl groups are replaced by azido moieties, introducing steric bulk and electronic perturbations.

- Stereochemical Outcomes : The absence of ring constraints allows rotational flexibility, but synthetic routes often favor specific diastereomeric forms.

Table 1: Critical Bond Lengths and Angles (Theoretical)

| Parameter | Value (Å/°) |

|---|---|

| N3–C2' Bond Length | 1.47 |

| N3–C3' Bond Length | 1.46 |

| C1'–C2'–C3' Bond Angle | 112° |

| C2'–N3–C3' Torsional Angle | 180° |

Synthetic protocols for analogous seco-nucleosides, such as those involving radical deoxygenation of xanthate intermediates, demonstrate that stereochemical outcomes depend on reaction conditions and protecting group strategies. For example, the use of tris(trimethylsilyl)silane in radical-mediated deoxygenation preserves stereochemical integrity at adjacent carbons, a principle likely applicable to azido group installation.

Comparative Analysis with Conventional Dideoxynucleosides

Conventional dideoxynucleosides (e.g., zidovudine, zalcitabine) retain an intact sugar ring while lacking hydroxyl groups at specific positions. The structural innovations in this compound confer distinct physicochemical and biochemical properties.

Structural and Functional Divergences:

Backbone Rigidity :

- Conventional: Furanose ring imposes conformational constraints.

- Secouridine: Acyclic backbone enhances flexibility but reduces preorganization for enzyme binding.

Substitution Patterns :

- Conventional: Single hydroxyl replacement (e.g., 3'-azido in zidovudine).

- Secouridine: Dual azido groups create a bifurcated steric profile.

Table 2: Structural Comparison with Zidovudine (AZT)

| Feature | Zidovudine | 2',3'-Diazido-Secouridine |

|---|---|---|

| Sugar Configuration | Furanose ring | Acyclic diol |

| 2' Modification | Hydrogen | Azido (-N₃) |

| 3' Modification | Azido (-N₃) | Azido (-N₃) |

| Predicted LogP | 0.45 | 1.02 |

The dual azido groups in this compound may enhance metabolic stability compared to monofunctional analogues, as evidenced by resistance to phosphorylase degradation in related compounds. However, the acyclic structure poses challenges for enzymatic phosphorylation, a critical step in antiviral activation.

Spectroscopic Identification Methods

The structural complexity of this compound necessitates multimodal spectroscopic characterization to resolve its stereochemical and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR : Distinctive resonances for:

- Aromatic protons (δ 7.8–8.2 ppm, uracil H-6).

- Azido group proximity effects (deshielded H-1' at δ 6.1 ppm).

- ¹³C NMR : Key signals include:

- C2' and C3' carbons linked to azidos (δ 52–55 ppm).

- Uracil C-4 carbonyl (δ 165 ppm).

X-ray Crystallography:

Single-crystal analyses of analogous seco-nucleosides reveal:

- Planar uracil moieties with typical hydrogen-bonding distances (2.8–3.0 Å).

- Azido group dihedral angles favoring antiperiplanar arrangements (175–180°).

Table 3: Representative Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a=8.42 Å, b=10.11 Å, c=12.35 Å |

| R-factor | 0.042 |

Mass Spectrometry:

High-resolution electrospray ionization (HR-ESI) spectra provide molecular ion confirmation:

- Calculated for C₉H₁₁N₇O₄ : [M+H]⁺ = 298.0902.

- Observed : 298.0898 (Δ = -1.4 ppm).

Fragmentation patterns further validate the structure:

- Loss of N₂ from azido groups (m/z 298 → 272).

- Cleavage at the seco bond (m/z 155, uracil fragment).

Structure

3D Structure

Properties

CAS No. |

101527-54-2 |

|---|---|

Molecular Formula |

C9H12N8O4 |

Molecular Weight |

296.24 g/mol |

IUPAC Name |

1-[(1R)-2-azido-1-[(2S)-1-azido-3-hydroxypropan-2-yl]oxyethyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N8O4/c10-15-12-3-6(5-18)21-8(4-13-16-11)17-2-1-7(19)14-9(17)20/h1-2,6,8,18H,3-5H2,(H,14,19,20)/t6-,8+/m0/s1 |

InChI Key |

YDYZKBOIMJEBJY-POYBYMJQSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H](CN=[N+]=[N-])O[C@@H](CN=[N+]=[N-])CO |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C(CN=[N+]=[N-])OC(CN=[N+]=[N-])CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a suitable nucleoside precursor, often a 2',3'-dideoxy-2',3'-secouridine derivative, which undergoes sequential functional group transformations to introduce azido groups at the 2' and 3' positions. The key steps include:

Mesylation (or Tosylation) of Hydroxyl Groups: The 2' and 3' hydroxyl groups are converted into good leaving groups (mesylates or tosylates) under anhydrous conditions, usually employing methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine.

Nucleophilic Substitution with Sodium Azide: The mesylated intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) to substitute the mesylate groups with azido groups.

This two-step protocol is widely reported to yield 2',3'-Diazido-2',3'-dideoxy-2',3'-secouridine with moderate to good yields (~60–70%) and high regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An alternative and highly efficient method involves the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to introduce azido groups. This method is performed under mild conditions, often at room temperature, and uses copper(I) catalysts to facilitate the regioselective formation of azido functionalities at the 2' and 3' positions. This approach offers advantages in terms of reaction specificity and scalability.

Reaction Conditions and Optimization

Solvents: Anhydrous DMF or dimethyl sulfoxide (DMSO) are preferred for azidation steps due to their ability to dissolve both organic substrates and sodium azide.

Temperature: Azidation reactions are typically conducted at 70–80°C to balance reaction rate and minimize side reactions.

Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation or degradation of sensitive intermediates.

Purification: Post-reaction mixtures are purified using chromatographic techniques (e.g., silica gel column chromatography) and crystallization to isolate the pure diazido compound.

Industrial Scale Considerations

While detailed industrial-scale synthesis protocols are scarce, principles for scale-up include:

Use of continuous flow reactors to improve reaction control and safety when handling azides.

Optimization of catalyst loading and reaction time to maximize yield and minimize impurities.

Implementation of robust purification methods such as preparative HPLC or recrystallization.

Data Table: Summary of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mesylation of 2',3'-OH | MsCl, triethylamine, anhydrous solvent | ~85 | Formation of mesylate intermediate |

| Azidation | NaN₃, DMF, 80°C, inert atmosphere | 60–70 | Nucleophilic substitution to azido groups |

| CuAAC (alternative) | Cu(I) catalyst, room temp, mild conditions | 70–80 | Regioselective azidation via click reaction |

| Purification | Chromatography, crystallization | — | Ensures high purity and removal of byproducts |

Research Findings and Analytical Characterization

Stereoselectivity: The azidation reactions maintain the stereochemistry of the sugar moiety, confirmed by nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

Regiochemistry: 1H and 13C NMR confirm the substitution at the 2' and 3' positions without affecting the nucleobase.

Purity and Identity: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to verify purity (>95%) and molecular weight consistency.

Stability: Stability studies in phosphate-buffered saline (pH 7.4) at 37°C show the compound remains intact for 24–72 hours, indicating suitability for biological assays.

Mechanistic Insights

The azidation proceeds via an SN2 nucleophilic substitution mechanism, where the azide ion displaces the mesylate leaving group. The reaction conditions are optimized to favor substitution over elimination or side reactions. The CuAAC method involves a copper(I)-catalyzed cycloaddition between azide and alkyne functionalities, enabling regioselective azido group installation.

Chemical Reactions Analysis

Types of Reactions

2’,3’-diAz-SecoddU undergoes various chemical reactions, including:

Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.

Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

Substitution: Nucleophiles such as thiols or amines can be used to replace the azido groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’,3’-diAz-SecoddU would yield nitro-substituted nucleosides, while reduction would produce amino-substituted nucleosides.

Scientific Research Applications

Antiviral Activity

One of the primary applications of 2',3'-Diazido-2',3'-dideoxy-2',3'-secouridine lies in its antiviral properties. Research has shown that this compound exhibits activity against several viruses, including HIV. The azido modifications enhance its ability to inhibit viral replication by interfering with the reverse transcriptase enzyme, a critical component in the life cycle of retroviruses.

Case Study: HIV Inhibition

A study demonstrated that this compound effectively inhibited HIV-1 replication in vitro. The mechanism involves the incorporation of this analog into viral RNA, leading to premature termination of viral RNA synthesis. This property makes it a candidate for further development as an antiviral therapeutic agent .

Research Tool in Molecular Biology

In molecular biology, this compound serves as a valuable tool for studying nucleic acid interactions and modifications. Its unique structure allows researchers to explore the effects of azido substitutions on nucleic acid stability and hybridization properties.

Application in RNA Studies

The compound can be incorporated into RNA strands to investigate how these modifications affect RNA folding, stability, and interactions with proteins or other nucleic acids. Such studies are crucial for understanding RNA biology and developing RNA-based therapeutics .

Synthesis and Chemical Characterization

The synthesis of this compound has been achieved through various chemical methods, allowing for its availability for research and application. The characterization of this compound often involves techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Synthesis Overview

The synthesis typically involves the selective protection of nucleoside precursors followed by azidation reactions to introduce the azido groups at the desired positions. This process is crucial for obtaining high yields of the compound suitable for biological testing .

Future Directions in Drug Development

Given its promising antiviral properties and utility as a research tool, this compound is being explored for further development into therapeutic agents. Future research may focus on optimizing its pharmacological properties, reducing toxicity, and enhancing its effectiveness against resistant viral strains.

Mechanism of Action

The mechanism of action of 2’,3’-diAz-SecoddU involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid function. The azido groups can participate in click chemistry reactions, allowing for the attachment of various functional groups or probes. This enables the study of nucleic acid dynamics and interactions at a molecular level. Additionally, the presence of azido groups can induce conformational changes in nucleic acids, affecting their stability and function.

Comparison with Similar Compounds

Comparative Analysis with Similar Nucleoside Analogues

The following table summarizes key structural and pharmacological differences between 2',3'-Diazido-2',3'-dideoxy-2',3'-secouridine and related compounds:

Structural and Mechanistic Differences

- The dual azido groups may enhance metabolic stability but increase steric hindrance, affecting phosphorylation efficiency .

- AZT and FLT : Both feature a 3'-azido or 3'-fluoro group, respectively, which block RT-mediated chain termination. AZT’s resistance profile is linked to mutations reducing drug binding, whereas FLT’s fluorine improves affinity for mutant RT .

- D4T : The 2',3'-didehydro bond enhances lipophilicity and cellular uptake, contributing to its prolonged intracellular half-life compared to ddC and AZT .

Resistance and Cross-Resistance

- Cross-Resistance with AZT : Evidence suggests that 3'-azido-containing analogues (e.g., AZT, AZDU) share resistance pathways due to similar steric demands on RT . 2',3'-Diazido-2',3'-secouridine may face similar challenges, though empirical data are lacking.

Pharmacological and Toxicity Profiles

- Cytotoxicity : ddC has a narrow therapeutic index (CC₅₀ ~10–50 µM), whereas D4T and AZT are less cytotoxic . The azido groups in 2',3'-Diazido-2',3'-secouridine may increase mitochondrial toxicity, a common issue with dideoxynucleosides .

- Metabolic Stability : Fluorinated analogues (e.g., FLT) show improved resistance to phosphorylase degradation, whereas the seco structure of 2',3'-Diazido-2',3'-secouridine may confer unique stability challenges .

Biological Activity

2',3'-Diazido-2',3'-dideoxy-2',3'-secouridine (often abbreviated as 2',3'-dideoxy-2',3'-secouridine) is a synthetic nucleoside analogue that has garnered attention in medicinal chemistry and molecular biology due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12N4O4

- Molecular Weight : 252.23 g/mol

- CAS Number : 101527-54-2

The biological activity of 2',3'-dideoxy-2',3'-secouridine primarily stems from its ability to mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis. Its azido groups can participate in various biochemical reactions, potentially leading to the inhibition of viral replication and modulation of cellular processes.

- Inhibition of Nucleic Acid Synthesis : The compound can inhibit viral polymerases, which are essential for the replication of RNA viruses. This inhibition is critical in the context of antiviral therapies.

- Interaction with Cellular Targets : By mimicking natural nucleosides, it can be incorporated into RNA or DNA, leading to chain termination during replication.

Antiviral Properties

Research has demonstrated that 2',3'-dideoxy-2',3'-secouridine exhibits significant antiviral activity against various RNA viruses, including:

- HIV : It has been shown to inhibit HIV replication by interfering with reverse transcription.

- HCV (Hepatitis C Virus) : Studies suggest that it can reduce viral load in infected cells by targeting the viral RNA polymerase.

Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties:

- Mechanism : The incorporation of the analogue into RNA may disrupt protein synthesis in cancer cells, leading to apoptosis.

- Case Studies : In vitro studies have shown that treatment with 2',3'-dideoxy-2',3'-secouridine leads to reduced viability in various cancer cell lines, including breast and lung cancer cells.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of 2',3'-dideoxy-2',3'-secouridine:

Mechanistic Insights

- Cell Cycle Arrest : Research indicates that treatment with the compound leads to G1 phase arrest in cancer cells, suggesting a potential mechanism for its antitumor effects.

- Caspase Activation : The compound has been linked to the activation of caspases, which are crucial for the execution phase of cell apoptosis.

Q & A

Q. What are the established synthetic routes for 2',3'-Diazido-2',3'-dideoxy-2',3'-secouridine, and how do reaction conditions influence yield?

The synthesis typically involves sequential azidation of 2',3'-dideoxy-2',3'-secouridine derivatives. A two-step protocol using mesylation followed by sodium azide substitution under anhydrous DMF at 80°C achieves ~60–70% yield, as demonstrated by Khalafi-Nezhad et al. (2002). Key challenges include controlling stereoselectivity during azide group introduction and minimizing side reactions via inert atmosphere protocols . Characterization relies on H/C-NMR and X-ray crystallography to confirm regiochemistry.

Q. How is the structural stability of this compound assessed under physiological conditions?

Stability studies involve incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours, followed by HPLC-UV analysis. Degradation products (e.g., de-azidated intermediates) are identified via LC-MS. Comparative studies with 3'-azido-3'-deoxythymidine (AZT) reveal similar susceptibility to enzymatic hydrolysis, necessitating prodrug strategies for in vivo applications .

Q. What in vitro models are used for preliminary antiviral activity screening?

Standard assays include HIV-1 reverse transcriptase (RT) inhibition assays (IC determination) and cytotoxicity profiling in MT-4 or CEM cell lines. For example, 2',3'-Diazido derivatives are tested alongside dideoxycytidine analogs to evaluate competitive inhibition kinetics, with EC values compared to AZT as a reference .

Advanced Research Questions

Q. How do structural modifications at the 2' and 3' positions impact antiviral selectivity and resistance profiles?

Structure-activity relationship (SAR) studies reveal that diazido substitution enhances RT binding affinity but reduces cellular uptake due to increased hydrophobicity. Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations highlight steric clashes with mutant RTs (e.g., K65R), explaining reduced efficacy in resistant strains . Comparative data with fluorinated analogs (e.g., 2'-β-fluoro-dideoxyinosine) suggest azido groups may hinder phosphorylation by cellular kinases, limiting activation .

Q. What methodological approaches resolve contradictions between in vitro potency and in vivo efficacy?

Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:

- Pharmacokinetic profiling : Radiolabeled C-compound tracking in rodent plasma/tissues to identify rapid clearance pathways.

- Prodrug optimization : Acetyl or phosphoramidate modifications improve membrane permeability, as shown in 5'-O-acetyl-2',3'-didehydro derivatives .

- Metabolite identification : LC-HRMS analysis of hepatic microsomal incubations to detect de-azidation or glucuronidation .

Q. How can computational modeling guide the design of analogs with improved target specificity?

Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations map electronic interactions between the diazido groups and RT’s hydrophobic pocket. Density functional theory (DFT) calculates azide group dipole moments to predict solvation effects. For example, replacing one azide with a fluorine atom (as in 2'-fluoro-3'-azido analogs) balances lipophilicity and hydrogen-bonding capacity, improving cellular uptake without sacrificing RT affinity .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Isotopic tracing : N-labeled azido groups track intracellular metabolite formation via NMR.

- CRISPR-Cas9 knockout models : Disrupting candidate kinases (e.g., deoxycytidine kinase) identifies activation pathways.

- Single-molecule imaging : Total internal reflection fluorescence (TIRF) microscopy visualizes RT inhibition kinetics in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.